molecular formula C18H25NO6 B12504636 6-[(Benzyloxy)methyl]-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid

6-[(Benzyloxy)methyl]-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid

Cat. No.: B12504636
M. Wt: 351.4 g/mol
InChI Key: MGQKLKYOXSATQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,6S)-6-(benzyloxymethyl)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid is a complex organic compound that belongs to the morpholine family This compound is characterized by its unique structure, which includes a benzyloxymethyl group, a tert-butoxycarbonyl group, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,6S)-6-(benzyloxymethyl)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid typically involves multiple steps. One common method includes the protection of the amine group in morpholine using a tert-butoxycarbonyl (BOC) group. This is followed by the introduction of the benzyloxymethyl group through a nucleophilic substitution reaction. The final step involves the carboxylation of the morpholine ring to form the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems and stringent quality control measures to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2R,6S)-6-(benzyloxymethyl)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the benzyloxymethyl group with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted morpholine derivatives.

Scientific Research Applications

(2R,6S)-6-(benzyloxymethyl)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: This compound can be used in the study of enzyme interactions and protein modifications.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R,6S)-6-(benzyloxymethyl)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid involves its interaction with specific molecular targets. The benzyloxymethyl group can participate in various binding interactions, while the morpholine ring can interact with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2R,6S)-6-(benzyloxymethyl)-4-(tert-butoxycarbonyl)morpholine-2-carboxylate
  • (2R,6S)-6-(benzyloxymethyl)-4-(tert-butoxycarbonyl)morpholine-2-carboxamide

Uniqueness

(2R,6S)-6-(benzyloxymethyl)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonyl]-6-(phenylmethoxymethyl)morpholine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO6/c1-18(2,3)25-17(22)19-9-14(24-15(10-19)16(20)21)12-23-11-13-7-5-4-6-8-13/h4-8,14-15H,9-12H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGQKLKYOXSATQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(OC(C1)C(=O)O)COCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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